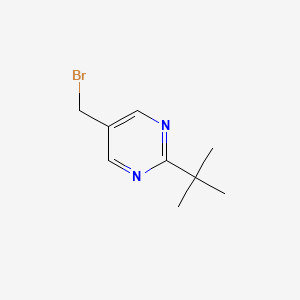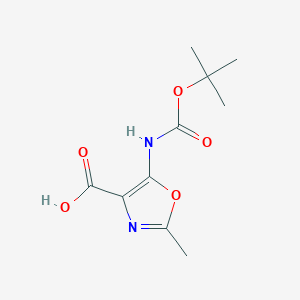
(R)-3-tert-Butoxycarbonylamino-2-(4-fluoro-phenyl)-propionic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Quantum chemical calculations could be used to predict the optimized geometry of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases, and the amino group could react with acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis Applications
Stereocontrolled Synthesis : The compound has been utilized in the stereocontrolled synthesis of dipeptide isosteres, specifically in the practical and stereocontrolled fashion from (l)-phenylalanine (Nadin et al., 2001).
Synthesis of Amino Acid Derivatives : It is used in the synthesis of α-amino acid derivatives with high stereoselectivity and yields, showcasing its utility in creating novel, conformationally-constrained amino acids (Yang et al., 2015).
Pseudopeptidic Synthesis : The compound contributes to the synthesis of pseudopeptidic entities, which are valuable for new drug design. This synthesis involves sequential reactions and cyclization processes (Lecinska et al., 2010).
Synthesis of Chiral Building Blocks : It is integral in the scalable synthesis of chiral building blocks for peptide-mimetic HIV protease inhibitors, demonstrating its significance in pharmaceutical research (Ikunaka et al., 2002).
Enantioselective Synthesis : The compound is used in the enantioselective synthesis of fluorinated amines, highlighting its role in the creation of stereoselectively fluorinated molecules (Li et al., 2006).
Chemical and Physical Studies
Crystal Structure Analysis : Studies have been conducted on the crystal structure of derivatives of this compound to understand the role of certain functional groups in peptide conformation, which is crucial for developing targeted therapeutics (Jankowska et al., 2002).
Hydrogelator Applications : Derivatives of the compound have been investigated as hydrogelators, which are significant in drug delivery systems. These hydrogelators have shown potential in entrapping and releasing therapeutic agents like Vitamin B12 and Doxorubicin (Guchhait et al., 2021).
Ligand in Catalysis : The compound has been used to create new ligands for metal-catalyzed reactions like rhodium-catalyzed hydroformylation, illustrating its utility in organometallic chemistry and catalysis (Mikhel et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMGSGFHPJNEJD-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128621 | |
| Record name | Benzeneacetic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-tert-Butoxycarbonylamino-2-(4-fluoro-phenyl)-propionic acid | |
CAS RN |
1280787-04-3 | |
| Record name | Benzeneacetic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B3046642.png)





![(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3046657.png)

![4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B3046659.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3046660.png)



